![molecular formula C25H19NO5 B2635829 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione CAS No. 477888-25-8](/img/structure/B2635829.png)
3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione
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Overview
Description
The compound “3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione” is a complex organic molecule. It has been studied for its potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .
Synthesis Analysis
The synthesis of this compound involves the reaction of Dimedone and ETHYL (Z)-2-[(2-BENZOYL-3-OXO-3-PHENYL-1-PROPENYL)AMINO]-3-(DIMETHYLAMINO)-2-PROPENOATE .Molecular Structure Analysis
The molecular formula of this compound is C27H23NO5 and it has a molecular weight of 441.48 . The detailed molecular structure can be obtained from the MOL file mentioned in the source .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 617.4±55.0 °C and a predicted density of 1.30±0.1 g/cm3 . Its pKa is predicted to be -2.94±0.70 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Chromeno pyrimidinone derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activity against different bacterial and fungal strains. These compounds are synthesized via a reaction involving tetrahydro chromene derivatives, showcasing their potential in developing antimicrobial agents (Banothu & Bavanthula, 2012).
Reaction Features with N-nucleophiles
Research on polyfluorinated ethyl 4-oxo-2-pnenyl-4H-chromene-3-carboxylates has demonstrated interesting reaction features when these compounds interact with primary amines, leading to chromone-coumarin rearrangement and the formation of highly functionalized chromene derivatives (Shcherbakov et al., 2013).
Green Synthesis of Novel Derivatives
There has been development in the green synthesis of novel chromene derivatives, emphasizing environmental friendliness and efficiency. Such research underscores the importance of sustainable practices in chemical synthesis (Satyanarayana et al., 2021).
Organocatalyzed Synthesis
The organocatalyzed synthesis of chromene derivatives from Michael addition - cyclization reactions demonstrates innovative approaches to creating these compounds, including enantioselective syntheses (Ding & Zhao, 2010).
Catalysis and Synthesis Innovation
Research into catalyst-free synthesis and the application of novel catalysts like LUDOX HS-40 in the synthesis of pyran annulated heterocyclic scaffolds provides insights into the versatility and innovation in the production of chromene derivatives (Rao & Hussain, 2021).
Future Directions
The compound’s potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer suggests that it could be a promising candidate for future research and drug development . Further studies could focus on its efficacy, safety, and mechanism of action in biological systems.
properties
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,8-dihydro-6H-chromene-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-21-12-7-13-22-18(21)14-20(25(30)31-22)26-15-19(23(28)16-8-3-1-4-9-16)24(29)17-10-5-2-6-11-17/h1-6,8-11,14-15,28H,7,12-13H2/b23-19+,26-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTVXOSJHSMBTK-MLBZFUCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione |
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